molecular formula C27H26N2O3S B2703495 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate CAS No. 324578-71-4

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate

Cat. No.: B2703495
CAS No.: 324578-71-4
M. Wt: 458.58
InChI Key: BLDXACKZJXBDQG-DQSJHHFOSA-N
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Description

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an appropriate catalyst to yield the thiazole ring. The final step involves the esterification of the thiazole derivative with benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
  • 4-{[(2Z,5Z)-5-[2-(2-Methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoate
  • 4-{2-[(2Z)-4-(4-Ethoxyphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}morpholin-4-ium

Uniqueness

2-[(2Z)-4-(4-ethoxyphenyl)-5-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S/c1-3-31-24-16-14-21(15-17-24)25-20(2)33-27(28-23-12-8-5-9-13-23)29(25)18-19-32-26(30)22-10-6-4-7-11-22/h4-17H,3,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDXACKZJXBDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CCOC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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